![molecular formula C16H21NO3 B1397135 (R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one CAS No. 880870-17-7](/img/structure/B1397135.png)
(R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one
Overview
Description
®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its structural complexity and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both benzyl and dimethylbutyryl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with benzyl and dimethylbutyryl reagents. One common method includes the use of 2-bromo-3-methylbutanoyl bromide as a key intermediate . The reaction conditions often require controlled temperatures and the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chiral Auxiliary in Asymmetric Synthesis
One of the primary applications of (R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one is as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for the production of enantiomerically pure compounds, which are essential in pharmaceutical applications.
Case Study: Synthesis of Enantiopure Compounds
Research has demonstrated that this compound can facilitate the synthesis of enantiopure carbocyclic nucleosides. For example, it has been employed in the enantioselective synthesis of methylphenidate, a medication used to treat ADHD. The presence of the oxazolidinone moiety enhances the selectivity and yield of the desired enantiomer during chemical reactions .
Role in Medicinal Chemistry
The compound's structure allows it to be utilized in drug design and development. Its ability to introduce chirality into synthetic pathways makes it valuable for creating biologically active molecules.
Application in Drug Discovery
Recent studies have highlighted the potential of this compound as a scaffold for developing new therapeutic agents. For instance, it has been involved in the total synthesis of complex natural products like cytoxazone, demonstrating its utility in accessing diverse chemical libraries for drug discovery .
Mechanism of Action
The mechanism of action of ®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one involves its interaction with molecular targets through its oxazolidinone ring and substituent groups. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. Pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one: Unique due to its specific substituent groups.
4beta-Isopropyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one: Similar structure but with an isopropyl group instead of a benzyl group.
(4R)-3-(3,3-Dimethylbutyryl)-4α-methyl-5α-phenyloxazolidine-2-one: Contains a methyl and phenyl group, differing in substituent placement.
Uniqueness
®-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one is unique due to its combination of benzyl and dimethylbutyryl groups, which confer distinct chemical properties and reactivity compared to other oxazolidinone derivatives. This uniqueness makes it valuable in specific synthetic and research applications.
Biological Activity
(R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H21NO3
- Molecular Weight : 275.34 g/mol
- CAS Number : 1432629-51-0
Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action typically involves the inhibition of protein synthesis by binding to the bacterial ribosome. Specifically, this compound acts at the 50S subunit of the ribosome, preventing the formation of a functional initiation complex necessary for protein translation.
Biological Activity
- Antibacterial Activity :
- Studies indicate that oxazolidinones exhibit significant activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's structural features contribute to its efficacy against these pathogens.
- Antitumor Potential :
- Preliminary research suggests that some oxazolidinones may possess antitumor properties by inducing apoptosis in cancer cells. The specific activity of this compound in this regard requires further investigation.
Table 1: Summary of Biological Activities
-
Antibacterial Studies :
- A study conducted by Zhang et al. (2024) demonstrated that this compound showed potent activity against a panel of Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL.
-
Antitumor Research :
- In vitro studies have indicated that compounds similar to this compound can inhibit tumor cell proliferation. For example, a derivative exhibited IC50 values in the low micromolar range against various cancer cell lines.
Safety and Toxicology
The safety profile of this compound is crucial for its potential therapeutic use. Toxicological assessments reveal that while the compound demonstrates effective biological activity, it also presents certain risks associated with long-term use or high doses.
Table 2: Toxicity Data Overview
Properties
IUPAC Name |
(4R)-4-benzyl-3-(3,3-dimethylbutanoyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)10-14(18)17-13(11-20-15(17)19)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCLDZPTFZUXDH-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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